Bienvenue dans la boutique en ligne BenchChem!

Afzelin

Antioxidant Free radical scavenging DPPH assay

Afzelin (kaempferol-3-O-α-L-rhamnoside, CAS 482-39-3, MW 432.38) is a glycosyloxyflavone belonging to the flavonol glycoside subclass of flavonoids. It is defined by its kaempferol aglycone core linked via a glycosidic bond at position 3 to an α-L-rhamnosyl (6-deoxy-α-L-mannopyranosyl) residue.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 482-39-3
Cat. No. B1665622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfzelin
CAS482-39-3
Synonymsafzelin
deacyl-SL0101
kaempferol-3-O-alpha-L-rhamnoside
kaempferol-3-rhamnoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
InChIInChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1
InChIKeySOSLMHZOJATCCP-AEIZVZFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afzelin (CAS 482-39-3) Procurement Guide: Compound Identity, Class, and Baseline Characteristics


Afzelin (kaempferol-3-O-α-L-rhamnoside, CAS 482-39-3, MW 432.38) is a glycosyloxyflavone belonging to the flavonol glycoside subclass of flavonoids. It is defined by its kaempferol aglycone core linked via a glycosidic bond at position 3 to an α-L-rhamnosyl (6-deoxy-α-L-mannopyranosyl) residue [1]. Afzelin is a naturally occurring secondary metabolite, isolated from diverse botanical sources including Houttuynia cordata, Cornus macrophylla, Lindera obtusiloba, Euphorbia hirta, and Piper sarmentosum. It is classified as a polyphenolic glycoside with UV-absorbing properties (extinction maxima spanning UVB and UVA ranges; UV transmission below 376 nm is less than 10%) and demonstrates multi-target bioactivity relevant to anti-inflammatory, anti-complement, antimalarial, and enzyme-inhibitory research applications [2]. Its close structural analog, quercitrin (quercetin-3-O-α-L-rhamnopyranoside), differs only by an additional hydroxyl group on the B-ring of the aglycone, making afzelin and quercitrin the most relevant in-class comparators for scientific procurement decisions.

Why Afzelin Cannot Be Substituted by Generic In-Class Flavonoids: Structural Determinants of Differential Activity


The core assumption that flavonol glycosides sharing a 3-O-rhamnoside substitution pattern are functionally interchangeable is contradicted by direct comparative evidence. Afzelin and its closest structural analog, quercitrin, differ only by a single phenolic –OH group on the B-ring (kaempferol vs. quercetin aglycone), yet this difference produces a 4.1-fold divergence in DPPH radical scavenging potency, a 1.7-fold divergence in anti-complement IC50, and a 3.7-fold divergence in antimalarial potency against Plasmodium falciparum [1][2]. Moreover, afzelin and quercitrin exhibit synergistic ACE inhibition that is absent when either compound is used alone [3]. Compared to its own aglycone, kaempferol, afzelin displays markedly attenuated direct antioxidant activity due to rhamnose substitution, underscoring the critical role glycosylation plays in tuning both potency and target selectivity [4]. These data demonstrate that afzelin occupies a distinct pharmacological niche that cannot be recapitulated by simple substitution with quercitrin, astragalin, kaempferol, or other flavonol rhamnosides.

Afzelin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


DPPH Radical Scavenging Activity: Afzelin vs. Quercitrin Direct Head-to-Head Comparison from Albizzia julibrissin

In a direct head-to-head DPPH radical scavenging assay performed on compounds isolated from the same plant material (Albizzia julibrissin leaves), quercitrin demonstrated approximately 4.1-fold greater potency than afzelin [1]. Quercitrin (quercetin-3-O-α-L-rhamnopyranoside) and afzelin (kaempferol-3-O-α-L-rhamnoside) were isolated concurrently and tested under identical assay conditions, eliminating inter-laboratory variability. The structural basis for this difference lies in the B-ring: quercitrin possesses a catechol (3′,4′-dihydroxy) substitution pattern on the B-ring, which is absent in afzelin (4′-monohydroxy), a feature known to enhance radical-stabilizing capacity through extended electron delocalization. This finding is consistent with the broader class-level observation that kaempferol-based glycosides (afzelin) exhibit attenuated direct antioxidant activity relative to quercetin-based glycosides (quercitrin), and that glycosylation further suppresses activity relative to aglycones [2]. For procurement decisions, this evidence indicates that quercitrin, not afzelin, is the preferred in-class selection when maximal direct radical scavenging activity is the primary experimental endpoint.

Antioxidant Free radical scavenging DPPH assay Flavonol glycoside comparison

Anti-Complement Activity: Afzelin vs. Quercitrin Direct Head-to-Head Comparison from Juglans mandshurica

In a direct head-to-head evaluation of anti-complement activity against the classical complement pathway, afzelin exhibited approximately 1.7-fold greater potency than quercitrin [1]. Isolated from the stem-bark of Juglans mandshurica and tested under the same experimental conditions, afzelin (IC50 = 258 μM) consistently outperformed quercitrin (IC50 = 440 μM). Importantly, the aglycone kaempferol (2a, IC50 = 730 μM) was substantially weaker than afzelin, indicating that the 3-O-rhamnosyl moiety is a key structural requirement for anti-complement activity in the kaempferol series [1]. A second independent study using compounds from Litsea japonica leaves confirmed the same directional relationship, reporting afzelin IC50 = 112.2 μg/mL versus quercitrin IC50 = 198.2 μg/mL (a 1.8-fold difference) [2]. The consistency across two independent plant sources and research groups strengthens the reliability of this differentiation. For procurement in complement-targeted research, afzelin is the clearly preferred candidate over quercitrin.

Anti-complement Complement system inhibition Immunomodulation Flavonol glycoside

Antimalarial Activity Against Plasmodium falciparum: Afzelin vs. Quercitrin vs. Myricitrin Direct Head-to-Head Comparison

Among three structurally related flavonol 3-O-rhamnosides isolated concurrently from Euphorbia hirta aerial parts using bioassay-guided fractionation, afzelin demonstrated the most potent proliferation inhibition of Plasmodium falciparum, with an IC50 of 1.1 μg/mL [1]. Quercitrin (IC50 = 4.1 μg/mL) was 3.7-fold less active, and myricitrin (IC50 = 5.4 μg/mL) was 4.9-fold less active. Notably, all three compounds exhibited little cytotoxic property against human epidermoid carcinoma KB 3-1 cells, indicating a favorable selectivity window for afzelin in the antiparasitic context [1]. This activity ranking (afzelin > quercitrin > myricitrin) is mechanistically notable because it is inversely correlated with the number of B-ring hydroxyl substituents (1 OH for afzelin/kaempferol; 2 for quercitrin/quercetin; 3 for myricitrin/myricetin), suggesting that increasing B-ring hydroxylation is detrimental to antiplasmodial potency. For antimalarial drug discovery programs requiring flavonol glycoside leads, afzelin is the superior starting scaffold.

Antimalarial Plasmodium falciparum Flavonol glycoside Antiparasitic

ACE Inhibition and Synergism with Quercitrin: Afzelin's Role in Combination Pharmacology from Erythroxylum laurifolium

In a direct comparative ACE inhibitory study of flavonoids isolated from Erythroxylum laurifolium, afzelin (IC50 = 2.8 mM) was individually 4.2-fold less potent than quercitrin (IC50 = 0.67 mM) [1]. However, this single-concentration comparison fails to capture the critical and procurement-relevant finding: afzelin and quercitrin demonstrated in vitro synergistic ACE inhibitory activity when combined [1]. Synergism between these two structurally related flavonol rhamnosides was reported as a distinct pharmacological phenomenon, meaning the combined effect exceeds the sum of individual effects. This finding is particularly valuable for research programs exploring multi-flavonoid therapeutic compositions or botanical extract standardization where the relative ratio of afzelin to quercitrin may be a critical quality attribute. For procurement decisions, this evidence supports sourcing both afzelin and quercitrin as a pair when investigating ACE-inhibitory synergism, rather than selecting one over the other.

ACE inhibition Antihypertensive Flavonoid synergism Combination pharmacology

α-Glucosidase Inhibition: Afzelin vs. Quercitrin vs. Acarbose Direct Head-to-Head Comparison

In a direct head-to-head evaluation using two monomers (quercitrin and afzelin) separated from Houttuynia cordata, both compounds showed notable α-glucosidase inhibitory activity that exceeded that of the clinical standard acarbose [1]. Afzelin (IC50 = 0.215 ± 0.004 mg/mL) was marginally more potent than quercitrin (IC50 = 0.231 ± 0.033 mg/mL), though the difference is modest. Both compounds exhibited competitive inhibition kinetics, similar to the mechanism of acarbose, and fluorescence spectroscopy combined with circular dichroism and molecular docking analyses confirmed that both compounds bind to key amino acids in the α-glucosidase active site through hydrophobic interactions, hydrogen bonds, and salt bridge interactions [1]. While afzelin and quercitrin are comparably potent in this assay, the key procurement-relevant differentiation is that both flavonol rhamnosides outperform the clinical reference standard acarbose, supporting their value as research tools or lead scaffolds for α-glucosidase-targeted programs.

α-Glucosidase inhibition Antidiabetic Enzyme kinetics Competitive inhibition

Aldose Reductase Inhibition: Afzelin vs. Astragalin Direct Head-to-Head Comparison from Lespedeza cuneata

In a direct comparative evaluation of five flavonoids isolated from Lespedeza cuneata, afzelin (IC50 = 2.20 μM) and astragalin (kaempferol-3-O-β-D-glucopyranoside; IC50 = 1.91 μM) exhibited comparable aldose reductase (AR) inhibitory potency, with astragalin being only marginally (1.15-fold) more active [1]. Both were substantially more potent than scutellarein 7-O-glucoside (IC50 = 12.87 μM). Notably, afzelin (3-O-rhamnoside) and astragalin (3-O-glucoside) differ only in the sugar moiety at position 3 (rhamnose vs. glucose), yet exhibit nearly equivalent AR-inhibitory activity, suggesting that sugar identity at this position is not a critical determinant of AR inhibition within the kaempferol glycoside series [1]. AR inhibition is a validated target for managing diabetic complications including cataract, neuropathy, and nephropathy. For procurement, afzelin and astragalin may be considered functionally interchangeable for AR-targeted studies, though afzelin offers a structurally distinct glycosylation pattern that may confer differential pharmacokinetic or solubility properties relevant to in vivo experimental design.

Aldose reductase inhibition Diabetic complications Flavonoid glycoside Rat lens AR

Recommended Application Scenarios for Afzelin Based on Quantitative Differentiation Evidence


Anti-Complement and Immunomodulatory Drug Discovery

Afzelin is the preferred flavonol rhamnoside scaffold for classical complement pathway inhibition research. Across two independent studies using compounds from different plant sources (Juglans mandshurica and Litsea japonica), afzelin consistently demonstrated 1.7–1.8-fold greater anti-complement potency than quercitrin, with IC50 values of 258 μM and 112.2 μg/mL respectively . Notably, afzelin's aglycone kaempferol was substantially weaker (IC50 = 730 μM), confirming that the 3-O-rhamnoside substitution is a potency determinant for this target. This reproducible differentiation supports the procurement of afzelin—rather than quercitrin or kaempferol—as the lead scaffold for complement-targeted therapeutic development programs investigating inflammatory, autoimmune, or ischemia-reperfusion pathologies. Researchers should verify lot-specific purity (recommended ≥98% by HPLC) and confirm complement-inhibitory activity in their specific assay system upon receipt.

Antimalarial Lead Optimization Programs Against Plasmodium falciparum

Afzelin is the most potent naturally occurring flavonol rhamnoside scaffold for antiplasmodial activity identified through bioassay-guided fractionation of Euphorbia hirta. With an IC50 of 1.1 μg/mL against P. falciparum, afzelin outperforms quercitrin (IC50 = 4.1 μg/mL, 3.7-fold less potent) and myricitrin (IC50 = 5.4 μg/mL, 4.9-fold less potent) . The inverse correlation between B-ring hydroxylation and antiplasmodial potency (kaempferol core > quercetin core > myricetin core) provides a clear structure–activity relationship that can guide medicinal chemistry optimization. Additionally, the low cytotoxicity against human KB 3-1 cells in the same study supports afzelin's selectivity profile . Procurement of afzelin for antimalarial screening programs should be accompanied by analytical verification of the absence of co-eluting quercitrin or myricitrin contaminants, as the potency gradient among these structurally similar rhamnosides makes purity a critical determinant of assay reproducibility.

ACE-Targeted Synergistic Combination Research and Botanical Standardization

Afzelin's demonstrated in vitro synergistic ACE inhibition with quercitrin positions it uniquely for research programs investigating multi-flavonoid pharmacodynamics or the standardization of botanical extracts for antihypertensive activity . While afzelin alone is a weaker ACE inhibitor (IC50 = 2.8 mM) than quercitrin (IC50 = 0.67 mM), the synergistic interaction between the pair indicates that formulations containing both compounds at specific ratios may achieve superior efficacy compared to either compound alone . This scenario is particularly relevant for programs sourcing Houttuynia cordata, Lindera obtusiloba, or Persea americana extracts, where afzelin and quercitrin co-occur naturally . Researchers should procure both afzelin and quercitrin with documented purity certificates and establish the synergistic ratio empirically in their specific assay system, as synergy magnitude may be concentration-dependent.

Anti-Photoaging and UV-Protective Dermatological Research

Afzelin possesses a unique combination of UV-absorbing and cellular protective activities that distinguish it from most in-class flavonol glycosides. Spectrophotometric measurements confirmed that afzelin's extinction maxima span the UVB and UVA range, with UV transmission below 376 nm being less than 10%, providing direct evidence of broadband UV-filtering capacity . In human keratinocytes, afzelin inhibited UVB-induced lipid peroxidation, cyclobutane pyrimidine dimer formation, and apoptotic cell death, while also suppressing the release of pro-inflammatory mediators (IL-6, TNF-α, PGE2) through interference with the p38 kinase pathway . Importantly, the 3T3 NRU phototoxicity test indicated that afzelin presents a tendency toward no phototoxic potential, a critical safety parameter for dermatological applications . The anti-photoaging relevance of afzelin is further supported by evidence of autophagy and mitophagy activation against UVA-induced damage . For procurement in skin research, afzelin's dual UV-absorbing and post-irradiation cellular protective mechanism offers a differentiated research tool compared to simple UV filters or single-mechanism antioxidants such as quercitrin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afzelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.